An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Nitrophenoxy)phenol
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Nitrophenoxy)phenol
This guide provides a comprehensive technical overview of 4-(4-Nitrophenoxy)phenol (CAS No. 22479-78-3), a pivotal intermediate in the synthesis of advanced polymers, pharmaceuticals, and specialty chemicals. Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, analytical methodologies, and safety protocols associated with this compound. Where direct experimental data is not publicly available, we leverage established chemical principles and comparative data from analogous structures to provide scientifically grounded insights.
Introduction and Molecular Overview
4-(4-Nitrophenoxy)phenol is a diaryl ether characterized by a phenol ring linked to a 4-nitrophenyl group via an ether bond. The presence of three key functional moieties—the phenolic hydroxyl group, the electron-withdrawing nitro group, and the ether linkage—imparts a unique combination of reactivity and physical properties. This structure makes it a valuable building block, particularly in reactions involving nucleophilic substitution at the phenol position or modifications of the nitro group. Its enhanced reactivity, driven by the nitro group, makes it a preferred intermediate in the synthesis of high-performance materials and complex pharmaceutical molecules.[1]
Core Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its application, dictating choices in reaction conditions, purification methods, and formulation. The known properties of 4-(4-Nitrophenoxy)phenol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 22479-78-3 | [1][2][3] |
| Molecular Formula | C₁₂H₉NO₄ | [1][2][3] |
| Molecular Weight | 231.21 g/mol | [1] |
| Appearance | Yellow amorphous powder | [1] |
| Melting Point | 171 - 173 °C | [1] |
| Purity | ≥ 99% (as determined by HPLC) | [1] |
| Storage | Store at 0-8°C | [1] |
Solubility Profile (Predicted)
-
Aqueous Solubility : Expected to be low. The large, hydrophobic surface area of the two phenyl rings will limit its solubility in water. For comparison, the related but smaller compound, 4-nitrophenol, has a water solubility of 16 g/L at 25°C.[4] The addition of a second large phenoxy group in 4-(4-Nitrophenoxy)phenol would significantly decrease this value.
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Organic Solvents : It is predicted to have good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and ethyl acetate, where dipole-dipole interactions can occur. It will likely be moderately soluble in alcohols like ethanol and methanol. For the related compound 4-(4-Nitrophenylazo)phenol, good solubility in such polar organic solvents is noted.[5]
Acidity and pKa (Theoretical Insight)
The acidity of the phenolic proton is a critical parameter for predicting its reactivity in base-catalyzed reactions. The experimental pKa of 4-(4-Nitrophenoxy)phenol is not documented in major databases. However, we can estimate its acidity by comparing it to related structures.
-
Phenol (pKa ≈ 10.0) : The baseline acidity of a phenolic hydroxyl group.
-
4-Nitrophenol (pKa ≈ 7.15) : The potent electron-withdrawing nitro group in the para position significantly stabilizes the corresponding phenoxide anion through resonance, thereby increasing the acidity (lowering the pKa) compared to phenol.[4][6]
For 4-(4-Nitrophenoxy)phenol, the 4-phenoxyphenol moiety's electronic effect on the nitro-substituted ring is more complex. The ether oxygen can donate electron density to the ring via resonance but also withdraws electron density inductively. The overall effect of the phenoxy group is generally considered to be weakly electron-donating. This would make the nitro group's electron-withdrawing effect slightly less pronounced compared to 4-nitrophenol. Consequently, the pKa of 4-(4-Nitrophenoxy)phenol is predicted to be slightly higher (less acidic) than that of 4-nitrophenol, likely falling in the range of 7.2 to 8.0 .
Spectroscopic Characterization (Theoretical Profile)
Spectroscopic analysis is essential for structure elucidation and purity confirmation. In the absence of published spectra for 4-(4-Nitrophenoxy)phenol, the following characteristics are predicted based on its functional groups.
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UV-Visible Spectroscopy : The molecule contains two primary chromophores: the phenol ring and the nitrophenyl ring. The presence of the nitro group conjugated with the phenyl ring is expected to produce a strong absorption band. For comparison, 4-nitrophenol exhibits an absorption maximum (λmax) around 317 nm, which shifts to ~400 nm upon deprotonation to the yellow-colored phenolate ion in basic conditions.[7][8][9] A similar absorption profile is anticipated for 4-(4-Nitrophenoxy)phenol.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic peaks for its functional groups.
-
O-H Stretch : A broad band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.
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C-H Aromatic Stretch : Peaks just above 3000 cm⁻¹.
-
N-O Asymmetric & Symmetric Stretch : Two strong, sharp bands around 1520 cm⁻¹ and 1345 cm⁻¹, respectively, which are characteristic of the nitro group.[10]
-
C-O-C Ether Stretch : A distinct band in the 1250-1180 cm⁻¹ region.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum should display signals in the aromatic region (~6.8-8.2 ppm). The protons on the nitrophenyl ring will be further downfield due to the deshielding effect of the nitro group. The protons on the phenol ring will be further upfield. The distinct electronic environments should result in four sets of doublet signals, each integrating to 2H. A broad singlet for the phenolic -OH proton would also be present, with its chemical shift being solvent-dependent.
-
¹³C NMR : The spectrum should show 12 distinct signals for the aromatic carbons, as the molecule is asymmetric. Carbons attached to the electron-withdrawing nitro group and the oxygen atoms will be shifted downfield.
-
Synthesis and Analytical Protocols
As a synthetic intermediate, understanding its preparation and methods for quality control is paramount for researchers.
Proposed Synthesis Workflow: Williamson Ether Synthesis
A common and logical route to synthesize 4-(4-Nitrophenoxy)phenol is via a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. This involves the reaction of hydroquinone (or its monopotassium salt) with 4-fluoronitrobenzene or 4-chloronitrobenzene in the presence of a base.
Reaction: Hydroquinone + 4-Fluoronitrobenzene --(Base, Solvent, Heat)--> 4-(4-Nitrophenoxy)phenol
Experimental Protocol: Synthesis of 4-(4-Nitrophenoxy)phenol
-
Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroquinone (1.1 equivalents) in a polar aprotic solvent such as DMF or DMSO.
-
Base Addition : Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), to the flask. Stir the mixture to form the potassium phenoxide salt in situ.
-
Substrate Addition : Add 4-fluoronitrobenzene (1.0 equivalent) to the reaction mixture. The use of a fluoro-substituted nitrobenzene is preferred due to the higher reactivity of the C-F bond in nucleophilic aromatic substitution.
-
Reaction Condition : Heat the mixture to 80-100°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with dilute HCl to a pH of ~2-3 to protonate the phenoxide and precipitate the product.
-
Isolation and Purification : Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final yellow powder.
Caption: Proposed workflow for the synthesis of 4-(4-Nitrophenoxy)phenol.
Analytical Workflow: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 4-(4-Nitrophenoxy)phenol, as noted by suppliers.[1] A reversed-phase method is typically employed.
Protocol: HPLC Purity Analysis
-
Standard & Sample Preparation : Prepare a stock solution of 4-(4-Nitrophenoxy)phenol standard at 1 mg/mL in acetonitrile. Prepare the sample to be analyzed at the same concentration.
-
Instrumentation : Use an HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Chromatographic Conditions :
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A linear gradient from 30% B to 90% B over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : Monitor at the λmax of the compound (e.g., 317 nm).
-
Injection Volume : 10 µL.
-
-
Data Analysis : Run the standard to determine the retention time. Run the sample and integrate the peak areas. Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Caption: Experimental workflow for HPLC purity analysis.
Applications in Research and Development
4-(4-Nitrophenoxy)phenol is a versatile precursor with broad applications:
-
Pharmaceutical Development : It serves as a key intermediate in synthesizing more complex molecules with potential biological activity.[1]
-
Polymer Chemistry : It is incorporated into specialty polymers to enhance properties such as thermal stability and mechanical strength, making them suitable for high-performance applications.[1]
-
Material Science : The compound is used in coatings and adhesives to improve resistance to UV degradation and chemical exposure, thereby extending product lifespan.[1]
-
Agrochemicals and Dyes : It acts as a foundational building block in the development of novel dyes and agrochemicals.[1]
Safety and Handling
Based on the Safety Data Sheet, 4-(4-Nitrophenoxy)phenol requires careful handling.[11]
-
Hazards :
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautions :
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
First Aid :
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.
-
Skin Contact : Immediately flush skin with running water for at least 15 minutes.
-
Eye Contact : Immediately flush eyes with running water for at least 15 minutes.
-
-
Storage : Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.[11]
Always consult the full Safety Data Sheet (SDS) before handling this chemical.
References
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Carl ROTH. Safety Data Sheet: 4-Nitrophenol. Available from: [Link]
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ResearchGate. (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate.... Available from: [Link]
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SpectraBase. 4-Nitrophenol - Optional[FTIR] - Spectrum. Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Available from: [Link]
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ResearchGate. (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Available from: [Link]
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Dergipark. Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Available from: [Link]
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Lund University. Homework 3 – 2017/04/11 1) 4-nitrophenol (1) has a pKa of 7.15, while 3-nitrophenol (2) is slightly less acidic with a pKa of. Available from: [Link]
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ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Available from: [Link]
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ResearchGate. Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c).... Available from: [Link]
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SpectraBase. 4-Nitrophenol. Available from: [Link]
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SpectraBase. 4'-(p-Nitrophenoxy)acetophenone - Optional[FTIR] - Spectrum. Available from: [Link]
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